Cas no 68889-62-3 ((S)-3-Aminohexan-1-ol hydrochloride)

(S)-3-Aminohexan-1-ol hydrochloride is a chiral amino alcohol derivative with a hydrochloride salt form, enhancing its stability and solubility for synthetic applications. The compound features a stereocenter at the 3-position, making it valuable for asymmetric synthesis and chiral auxiliary applications in pharmaceuticals and fine chemicals. Its primary amine and hydroxyl functional groups offer versatile reactivity for coupling, condensation, or derivatization reactions. The hydrochloride salt ensures consistent handling and storage properties. This compound is particularly useful in the preparation of bioactive molecules, where enantiopurity is critical. Its well-defined structure and high purity make it a reliable intermediate for research and industrial processes requiring precise stereochemical control.
(S)-3-Aminohexan-1-ol hydrochloride structure
68889-62-3 structure
Product Name:(S)-3-Aminohexan-1-ol hydrochloride
CAS No:68889-62-3
MF:C6H16ClNO
MW:153.650341033936
MDL:MFCD23701471
CID:1036993
PubChem ID:71463751
Update Time:2025-05-20

(S)-3-Aminohexan-1-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-3-Aminohexan-1-ol hydrochloride
    • (3S)-3-aminohexan-1-ol,hydrochloride
    • (S)-3-Aminohexan-1-ol HCl
    • AK104471
    • 0636AC
    • AX8238614
    • (3S)-3-Aminohexan-1-ol--hydrogen chloride (1/1)
    • SCHEMBL22322358
    • DS-4229
    • I11080
    • MFCD23701471
    • DTXSID10855669
    • (3S)-3-AMINOHEXAN-1-OL HYDROCHLORIDE
    • (S)-3-Aminohexan-1-olhydrochloride
    • AKOS016009120
    • A866953
    • (3S)-3-aminohexan-1-ol;hydrochloride
    • 68889-62-3
    • EN300-7401724
    • CS-0152589
    • (S)-3-Amino-1-hexanol Hydrochloride
    • (S)?-3-?Amino-1-?hexanol Hydrochloride
    • MDL: MFCD23701471
    • Inchi: 1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1
    • InChI Key: LWUKXXYWSXUWIF-RGMNGODLSA-N
    • SMILES: Cl.OCC[C@H](CCC)N

Computed Properties

  • Exact Mass: 153.09200
  • Monoisotopic Mass: 153.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 47.8
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • PSA: 46.25000
  • LogP: 1.99850

(S)-3-Aminohexan-1-ol hydrochloride Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(S)-3-Aminohexan-1-ol hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PR688-200mg
(S)-3-Aminohexan-1-ol hydrochloride
68889-62-3 97%
200mg
1770.0CNY 2021-08-04
TRC
S292730-25mg
(S)-3-Aminohexan-1-ol Hydrochloride
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$224.00 2023-05-17
TRC
S292730-50mg
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68889-62-3
50mg
$442.00 2023-05-17
TRC
S292730-100mg
(S)-3-Aminohexan-1-ol Hydrochloride
68889-62-3
100mg
$810.00 2023-05-17
TRC
S292730-250mg
(S)-3-Aminohexan-1-ol Hydrochloride
68889-62-3
250mg
$1745.00 2023-05-17
abcr
AB460380-250 mg
(S)-3-Aminohexan-1-ol hydrochloride, 95%; .
68889-62-3 95%
250mg
€141.50 2023-05-18
abcr
AB460380-1 g
(S)-3-Aminohexan-1-ol hydrochloride, 95%; .
68889-62-3 95%
1g
€272.60 2023-05-18
abcr
AB460380-5 g
(S)-3-Aminohexan-1-ol hydrochloride, 95%; .
68889-62-3 95%
5g
€792.60 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PR688-100mg
(S)-3-Aminohexan-1-ol hydrochloride
68889-62-3 97%
50mg
708.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PR688-250mg
(S)-3-Aminohexan-1-ol hydrochloride
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2776CNY 2021-05-08

(S)-3-Aminohexan-1-ol hydrochloride Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:68889-62-3)(S)-3-Aminohexan-1-ol hydrochloride
Order Number:A866953
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:02
Price ($):495.0
Email:sales@amadischem.com

Additional information on (S)-3-Aminohexan-1-ol hydrochloride

Introduction to (S)-3-Aminohexan-1-ol Hydrochloride (CAS No. 68889-62-3)

(S)-3-Aminohexan-1-ol hydrochloride is a chiral organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 68889-62-3, this compound is a key intermediate in the synthesis of various biologically active molecules. Its unique stereochemical configuration and chemical properties make it a valuable building block for drug discovery and therapeutic applications.

The compound belongs to the class of amino alcohols, which are widely recognized for their diverse biological activities. The presence of both an amine and a hydroxyl group in its molecular structure allows for versatile chemical modifications, enabling the synthesis of complex derivatives with tailored pharmacological properties. This flexibility has made (S)-3-Aminohexan-1-ol hydrochloride a popular choice among medicinal chemists and researchers.

In recent years, there has been a growing interest in the development of enantiomerically pure compounds due to their improved pharmacological efficacy and reduced side effects. The (S)-configuration of this compound ensures high enantiomeric purity, which is crucial for achieving optimal therapeutic outcomes. This aspect has been particularly relevant in the design of novel drugs targeting specific biological pathways.

One of the most compelling applications of (S)-3-Aminohexan-1-ol hydrochloride is in the field of neuropharmacology. Research has demonstrated that this compound can serve as a precursor for the synthesis of neuroactive peptides and small molecules. These derivatives have shown promise in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The precise stereochemistry of (S)-3-Aminohexan-1-ol hydrochloride plays a critical role in modulating receptor interactions and enhancing drug bioavailability.

The pharmaceutical industry has also explored the use of (S)-3-Aminohexan-1-ol hydrochloride in the development of antibiotics and antiviral agents. Its structural framework allows for the introduction of functional groups that can interact with bacterial enzymes or viral proteases, thereby inhibiting their activity. This has led to the discovery of novel compounds with potent antimicrobial properties, contributing to the fight against drug-resistant pathogens.

Furthermore, (S)-3-Aminohexan-1-ol hydrochloride has found applications in materials science, particularly in the synthesis of chiral polymers and liquid crystals. These materials exhibit unique optical and electronic properties, making them suitable for use in advanced technological devices such as LCD screens and organic light-emitting diodes (OLEDs). The ability to control molecular chirality at the atomic level has opened up new possibilities for designing functional materials with enhanced performance.

The synthesis of (S)-3-Aminohexan-1-ol hydrochloride typically involves asymmetric reduction or chiral resolution techniques to ensure high enantiomeric purity. Advances in catalytic methods have significantly improved the efficiency and scalability of these processes, making it more feasible to produce large quantities of this compound for industrial applications. Additionally, green chemistry principles have been increasingly adopted in its synthesis, minimizing environmental impact through solvent recovery and waste reduction strategies.

Recent studies have also highlighted the potential role of (S)-3-Aminohexan-1-ol hydrochloride in regenerative medicine. Its ability to promote cell proliferation and tissue repair has been observed in various experimental models. This suggests that it could be used in developing therapies for injuries, burns, and degenerative diseases where tissue regeneration is crucial. The compound's biocompatibility and low toxicity profile further enhance its suitability for medical applications.

The future prospects of (S)-3-Aminohexan-1-ol hydrochloride are promising, with ongoing research exploring its potential in diverse fields. As our understanding of molecular interactions continues to evolve, new applications are likely to emerge, further solidifying its importance as a versatile chemical entity. The continued investment in research and development will undoubtedly lead to innovative uses that benefit both industry and society.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:68889-62-3)(S)-3-Aminohexan-1-ol hydrochloride
A866953
Purity:99%
Quantity:5g
Price ($):495.0
Email